![molecular formula C19H19NS B14624518 {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile CAS No. 54997-31-8](/img/structure/B14624518.png)
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring, which is further substituted with a sulfanyl group and a cyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of a suitable aryl halide with a nucleophile under specific conditions. For instance, the reaction may involve the use of a base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. For example, the nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfanyl group may also participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-[(4-Methylphenyl)sulfanyl]phenyl}acetonitrile
- {2-[(4-Phenylphenyl)sulfanyl]phenyl}acetonitrile
Uniqueness
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
54997-31-8 |
|---|---|
Molekularformel |
C19H19NS |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-[2-(4-cyclopentylphenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C19H19NS/c20-14-13-17-7-3-4-8-19(17)21-18-11-9-16(10-12-18)15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2 |
InChI-Schlüssel |
HPEAPHAONQCERH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=CC=C(C=C2)SC3=CC=CC=C3CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


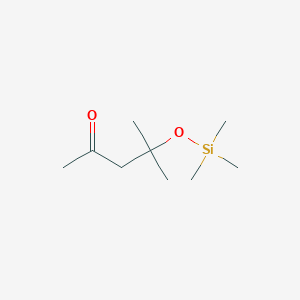
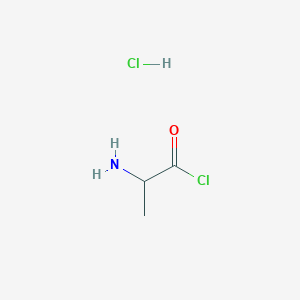
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)

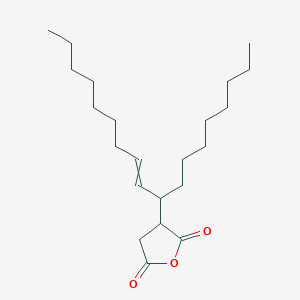
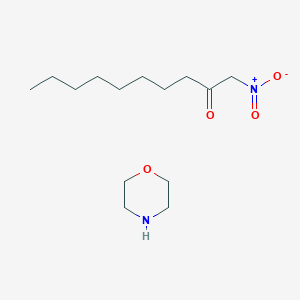
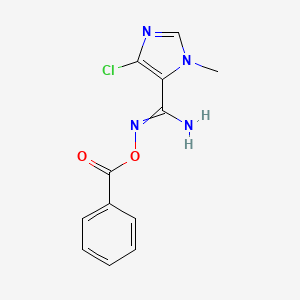
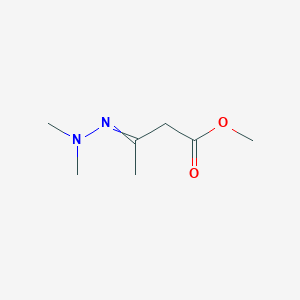

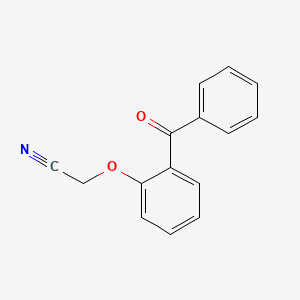
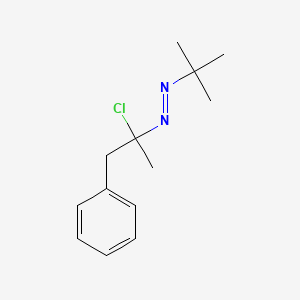

![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
